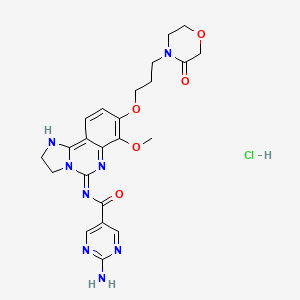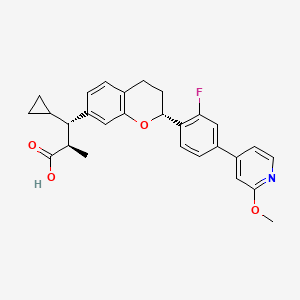
PI3K-IN-19 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-19 hydrochloride is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, and survival. This compound is primarily used in scientific research to study the PI3K signaling pathway, which is frequently dysregulated in various cancers .
Preparation Methods
The synthesis of PI3K-IN-19 hydrochloride involves multiple steps. One method includes the preparation of the compound in vivo by dissolving the main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water . The exact synthetic routes and reaction conditions for industrial production are proprietary and not publicly disclosed.
Chemical Reactions Analysis
PI3K-IN-19 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) and bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PI3K-IN-19 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the PI3K signaling pathway and its role in various chemical reactions.
Biology: It helps in understanding the cellular processes regulated by PI3K, including cell growth, proliferation, and survival.
Industry: It is used in the development of new therapeutic agents targeting the PI3K pathway.
Mechanism of Action
PI3K-IN-19 hydrochloride exerts its effects by inhibiting the activity of PI3K enzymes. PI3K enzymes phosphorylate the signaling lipid phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt, to the plasma membrane, activating the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3K, this compound disrupts this signaling pathway, leading to reduced cell growth and proliferation.
Comparison with Similar Compounds
PI3K-IN-19 hydrochloride is compared with other PI3K inhibitors such as:
Alpelisib: A PI3Kα-specific inhibitor used in the treatment of advanced breast cancer.
Idelalisib: A PI3Kδ inhibitor used in the treatment of specific B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of follicular lymphoma.
Duvelisib: A dual PI3Kδ/PI3Kγ inhibitor used in the treatment of chronic lymphocytic leukemia.
This compound is unique due to its specific inhibition profile and its use in research settings to study the PI3K pathway.
Properties
Molecular Formula |
C23H27ClN8O5 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H26N8O5.ClH/c1-34-19-16(36-9-2-6-30-8-10-35-13-17(30)32)4-3-15-18(19)28-23(31-7-5-25-20(15)31)29-21(33)14-11-26-22(24)27-12-14;/h3-4,11-12,25H,2,5-10,13H2,1H3,(H2,24,26,27);1H |
InChI Key |
MDVWPMFJGCMERX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)


![(3S,3aS,6S,6aS)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11934883.png)
![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine](/img/structure/B11934888.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
![3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide](/img/structure/B11934897.png)
![5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride](/img/structure/B11934905.png)
![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B11934908.png)
![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11934909.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B11934925.png)
![Tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate](/img/structure/B11934928.png)
